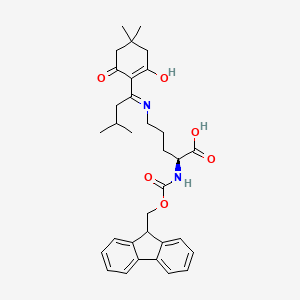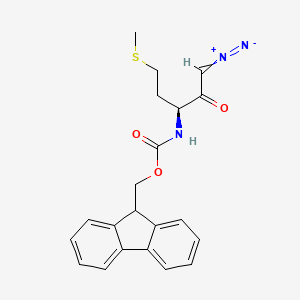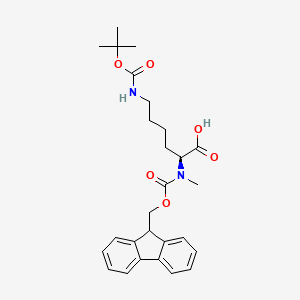
Fmoc-D-Pen(Acm)-OH
Übersicht
Beschreibung
Fmoc-D-Pen(Acm)-OH is a synthetic amino acid derivative that has been used in a wide range of research and development applications. It is a derivative of the amino acid phenylalanine, and it has been used in a variety of laboratory experiments, as well as in the development of therapeutic drugs.
Wissenschaftliche Forschungsanwendungen
Nanoassembly-Incorporated Antibacterial Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-D-Pen(Acm)-OH, have shown promising results in developing antibacterial and anti-inflammatory materials. These nanoassemblies, incorporated within resin-based composites, demonstrate significant antibacterial capabilities without cytotoxicity toward mammalian cells (Schnaider et al., 2019).
Solid Phase Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is effective in solid phase peptide synthesis, demonstrating excellent synthesis characteristics. It is used in synthesizing peptides like Somatostatin, showcasing the ease of using this derivative with Fmoc chemistry (Mccurdy, 1989).
Hydrogel Formation and Applications : The self-assembly of Fmoc-protected amino acids, including Fmoc-D-Pen(Acm)-OH, is pivotal in the development of low molecular weight hydrogels. These hydrogels have applications in areas like cell cultivation, drug delivery, and bio-templating (Ryan et al., 2011), (Tao et al., 2016).
Synthesis of Silver Nanoclusters and Hybrid Materials : Fmoc-protected amino acid based hydrogels have been used to prepare and stabilize silver nanoclusters, showcasing interesting fluorescent properties. This application extends to creating hybrid hydrogels incorporating functionalized single-walled carbon nanotubes (Roy & Banerjee, 2011), (Roy & Banerjee, 2012).
Fluorescence Sensing and Detection : Fmoc-protected compounds, including Fmoc-D-Pen(Acm)-OH, have been used in the development of fluorescent sensors, such as for the rapid detection of pentachlorophenol in environmental samples (Tang et al., 2012).
Synthesis of Reactive Peptide Crosslinkers : Fmoc-D-Pen(Acm)-OH is used in the synthesis of peptide crosslinkers, which are crucial for fabricating biomimetic scaffolds in tissue engineering applications (He & Jabbari, 2006).
Microwave-Assisted Peptide Synthesis : The compound's application extends to microwave-assisted peptide synthesis, showcasing low levels of racemization, particularly useful in synthesizing histidine-containing peptides (Hojo et al., 2013).
Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH, related to Fmoc-D-Pen(Acm)-OH, has been used in the preparation of semisynthetic insulin analogs, demonstrating potential in diabetes research (Žáková et al., 2007).
Aspartimide Problem in Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is relevant in addressing the aspartimide problem in peptide synthesis, offering improved results in long peptides or difficult sequences (Mergler & Dick, 2005).
Eigenschaften
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673985 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Pen(Acm)-OH | |
CAS RN |
201531-77-3 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















